molecular formula C8H8ClN3 B1401326 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1004992-44-2

4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1401326
CAS No.: 1004992-44-2
M. Wt: 181.62 g/mol
InChI Key: HXTUOLGGMWNTJZ-UHFFFAOYSA-N
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Description

4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position and an ethyl group at the 5-position. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to inhibit tyrosine kinases such as EGFR, Her2, VEGFR2, and CDK2 . These interactions are primarily mediated through binding to the active sites of these enzymes, leading to the inhibition of their catalytic activity. The inhibition of these kinases can result in the modulation of various signaling pathways, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells, particularly in HepG2 cells . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to increase the levels of proapoptotic proteins such as caspase-3 and Bax, while downregulating the activity of anti-apoptotic proteins like Bcl-2 . These changes in protein expression and activity contribute to the compound’s ability to induce apoptosis and inhibit cell proliferation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of target kinases, inhibiting their catalytic activity and preventing the phosphorylation of downstream substrates . This inhibition disrupts key signaling pathways involved in cell growth and survival, leading to the induction of apoptosis and cell cycle arrest. Additionally, the compound’s ability to modulate gene expression further enhances its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its ability to induce apoptosis and inhibit cell proliferation even after prolonged exposure . The specific temporal dynamics of its effects may vary depending on the experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and altered hematological parameters have been observed . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with cellular targets, contributing to the compound’s overall pharmacological effects. Additionally, the compound’s influence on metabolic flux and metabolite levels can impact cellular energy production and biosynthetic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, enhancing its therapeutic efficacy . The compound’s distribution is influenced by factors such as tissue permeability, binding affinity, and cellular uptake mechanisms . Understanding these transport and distribution dynamics is crucial for optimizing the compound’s pharmacokinetic properties.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized to the cytoplasm and nucleus, where it interacts with target kinases and other biomolecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its therapeutic effects . The precise localization patterns can vary depending on the cell type and experimental conditions used.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step reactions. One common method includes the following steps:

    Preparation of Ethyl 2-cyano-4,4-dimethoxybutanoate: This is achieved by coupling ethyl 2-cyanoacetate with 2-bromo-1,1-dimethoxyethane.

    Formation of 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol: This step involves adding formamidine to ethyl 2-cyano-4,4-dimethoxybutanoate.

    Conversion to 7H-pyrrolo[2,3-d]pyrimidin-4-ol: The intermediate is then cyclized.

    Chlorination: The final step involves chlorination to obtain this compound.

Industrial Production Methods: Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine would yield an amino-substituted pyrrolo[2,3-d]pyrimidine derivative .

Scientific Research Applications

4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is widely used in scientific research due to its versatile structure:

Comparison with Similar Compounds

Comparison: 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both a chlorine atom and an ethyl group, which influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards various kinases, making it a valuable tool in medicinal chemistry .

Properties

IUPAC Name

4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-2-5-3-10-8-6(5)7(9)11-4-12-8/h3-4H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXTUOLGGMWNTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC2=C1C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735120
Record name 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004992-44-2
Record name 4-Chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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